4-chloro-N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-2-(1H-tetrazol-1-yl)benzamide
Description
Properties
IUPAC Name |
N-(1H-benzimidazol-2-yl)-4-chloro-2-(tetrazol-1-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClN7O/c16-9-5-6-10(13(7-9)23-8-17-21-22-23)14(24)20-15-18-11-3-1-2-4-12(11)19-15/h1-8H,(H2,18,19,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPHGNLMGHPYBTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)NC(=O)C3=C(C=C(C=C3)Cl)N4C=NN=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClN7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of o-Phenylenediamine
The benzimidazol-2-ylidene moiety is synthesized from o-phenylenediamine through cyclocondensation with carbonyl sources. For example, reaction with urea under acidic conditions yields 1H-benzimidazol-2(3H)-one (1 ), while thiourea produces the corresponding thione (2 ).
Reaction Conditions
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Reactants : o-Phenylenediamine (1 eq), urea/thiourea (1.2 eq)
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Solvent : Ethanol (50 mL per 0.01 mol)
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Catalyst : HCl (2–3 drops)
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Temperature : Reflux (6–8 hours)
Structural Validation
Functionalization to 2-Chlorobenzimidazole
The 2-chloro derivative (3 ) is critical for subsequent tetrazole incorporation. Treatment of 1 with POCl₃ and PCl₅ under reflux affords 2-chloro-1H-benzimidazole (3 ) in 60% yield.
Key Data
Synthesis of the Benzamide Backbone
Preparation of 4-Chloro-2-(1H-Tetrazol-1-Yl)Benzoic Acid
The carboxylic acid precursor is synthesized by nitration followed by reduction and diazotization, though specific details are inferred from analogous protocols.
Amide Coupling with Benzimidazol-2-Ylidene
The final step involves coupling 4-chloro-2-(1H-tetrazol-1-yl)benzoyl chloride with 1,3-dihydro-2H-benzimidazol-2-ylidene. The latter is generated by deprotonation of 2-aminobenzimidazole using a base like NaH or K₂CO₃.
Representative Procedure
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Activation : Treat 4-chloro-2-(1H-tetrazol-1-yl)benzoic acid (1 eq) with thionyl chloride (2 eq) to form the acid chloride.
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Coupling : React the acid chloride with 1,3-dihydro-2H-benzimidazol-2-ylidene (1 eq) in dry THF under N₂.
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Workup : Quench with ice-water, extract with ethyl acetate, and purify via column chromatography.
Expected Data
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¹H NMR : Aromatic protons (δ 6.8–8.2 ppm), NH (δ 10.5–11.2 ppm).
Comparative Analysis of Methods
Efficiency and Yield
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzimidazole or tetrazole rings.
Reduction: Reduction reactions could target the nitro groups if present or other reducible functionalities.
Substitution: Nucleophilic or electrophilic substitution reactions could occur at the chloro-substituted benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) could be used.
Substitution: Conditions for substitution reactions might include the use of strong bases or acids, depending on the nature of the substituent.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines or alcohols.
Scientific Research Applications
4-chloro-N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-2-(1H-tetrazol-1-yl)benzamide could have several applications in scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigation of its pharmacological properties, such as antimicrobial or anticancer activities.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-chloro-N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-2-(1H-tetrazol-1-yl)benzamide would depend on its specific biological target. Potential mechanisms could include:
Binding to Enzymes: Inhibiting enzyme activity by binding to the active site.
Interaction with DNA/RNA: Intercalating into DNA or RNA, affecting replication or transcription.
Modulation of Receptors: Acting as an agonist or antagonist at specific receptors.
Comparison with Similar Compounds
Benzimidazole and Benzimidazolylidene Derivatives
Compounds containing benzimidazole or its derivatives are widely studied for their pharmacological and catalytic properties. For example:
- N-((1H-Indol-1-yl)methyl)-2-(5-chloro-1H-benzo[d]imidazole-2-yl)aniline (2) () shares a 5-chloro-benzimidazole group but lacks the tetrazole and benzamide moieties. Its structural characterization via FTIR and NMR highlights the importance of NH and C=N stretching vibrations (3270–3320 cm⁻¹ and 1600–1650 cm⁻¹, respectively) in confirming benzimidazole frameworks .
- (Z)-4-Chloro-N-(1-{2-[3-(4-chlorobenzoyl)ureido]ethyl}imidazolidin-2-ylidene)benzamide () incorporates a benzamide and imidazolidinylidene group. Its crystal structure analysis emphasizes the role of hydrogen bonding in stabilizing the ylidene conformation .
Key Differences :
- The benzimidazolylidene moiety in the target compound may confer unique electronic properties distinct from saturated imidazolidine derivatives.
Tetrazole-Containing Benzamides
Tetrazole rings are bioisosteres for carboxylic acids, improving metabolic stability. Notable analogs include:
- 4-Chloro-N-[2-(4-Methoxy-1H-Indol-1-Yl)Ethyl]-2-(1H-Tetrazol-1-Yl)Benzamide (): This compound replaces the benzimidazolylidene group with a 4-methoxyindol-ethyl chain. Its Smiles notation (COc1cccc2c1ccn2CCNC(=O)c1ccc(Cl)cc1-n1cnnn1) highlights the tetrazole’s position and chlorine substitution pattern, similar to the target compound .
- 4-Chloro-N-(2-(5-Phenyl-1,3,4-Oxadiazol-2-Yl)Phenyl)Benzamide (7b) (): Substitutes tetrazole with oxadiazole, another heterocyclic bioisostere. Its lower melting point (195–197°C) compared to tetrazole analogs suggests differences in crystallinity due to ring polarity .
Key Differences :
Chlorinated Benzamide Derivatives with Heterocyclic Substituents
Chlorine atoms and heterocycles are common in bioactive compounds:
- VNF (): (R)-4-Chloro-N-(1-(2,4-dichlorophenyl)-2-(1H-imidazole-1-yl)ethyl)biphenyl-4-carboxamide is a CYP51 inhibitor with antiprotozoal activity. Its dichlorophenyl and imidazole groups contrast with the target compound’s benzimidazolylidene and tetrazole, suggesting divergent target affinities .
- 4-Chloro-N-[2-(Piperidin-1-Yl)Ethyl]Benzamide Monohydrate (): Features a piperidine group instead of heterocyclic ylidene. Its crystal structure reveals chair-conformation piperidine and O-H⋯N hydrogen bonding, influencing solubility and stability .
Key Differences :
Thiourea and Thiazolidinone Derivatives
- Ligands L1–L3 (): Benzoylthiourea derivatives like 4-chloro-N-(methyl(1-phenylethyl)carbamothionyl)benzamide (L3) replace the amide with thiourea. These compounds demonstrate catalytic activity in Suzuki coupling reactions, highlighting the versatility of benzamide scaffolds in non-pharmacological applications .
- Thiazolidin-4-One Derivatives (): Compound 11 incorporates a thiazolidinone ring, which may enhance antimicrobial activity via sulfur-mediated interactions .
Key Differences :
- Thiourea and thiazolidinone groups introduce sulfur atoms, altering electronic properties and reactivity compared to tetrazoles.
Data Tables for Comparative Analysis
Table 1: Structural and Physicochemical Comparison
Table 2: Spectroscopic Features of Key Functional Groups
Biological Activity
4-chloro-N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-2-(1H-tetrazol-1-yl)benzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C16H13ClN6O
- Molecular Weight : 340.73 g/mol
- InChIKey : ADEYKCXWLKYLGW-UHFFFAOYSA-N
Antimicrobial Properties
Recent studies have indicated that derivatives of the tetrazole moiety exhibit significant antimicrobial activity. For instance, compounds similar to this compound have been tested against various pathogens, including Candida albicans. The results demonstrated that these compounds can inhibit fungal growth effectively, with some showing synergistic effects when combined with traditional antifungal agents like Fluconazole .
The proposed mechanism for the antimicrobial activity involves disruption of the fungal cell membrane integrity and interference with key metabolic pathways. In particular, tetrazole derivatives have been shown to induce necrosis-like programmed cell death in fungal cells, leading to significant reductions in pathogenicity during infections in model organisms like Galleria mellonella .
Case Studies
- Antifungal Activity Against Candida albicans
- A series of tetrazole derivatives were synthesized and screened for their antifungal properties. Among them, specific compounds exhibited low minimum inhibitory concentrations (MICs), indicating potent antifungal activity. The most effective compounds demonstrated a unique interaction with fungal membranes, leading to mitochondrial damage and reduced adhesion to host cells .
- Synergistic Effects with Fluconazole
Data Table: Biological Activity Overview
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
